An In-depth Technical Guide to 8-Aminoguanosine-13C2,15N: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to 8-Aminoguanosine-13C2,15N: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopically labeled purine (B94841) nucleoside, 8-Aminoguanosine-13C2,15N. It details its chemical structure, and physical properties, and delves into its biological significance, particularly its role as a potent inhibitor of purine nucleoside phosphorylase (PNPase) and its subsequent physiological effects. This document also outlines relevant experimental protocols and visualizes key biological pathways and experimental workflows.
Core Concepts
8-Aminoguanosine (B66056) is a synthetic analog of the naturally occurring nucleoside guanosine. The isotopically labeled form, 8-Aminoguanosine-13C2,15N, incorporates two carbon-13 atoms and one nitrogen-15 (B135050) atom at specific positions within its purine ring structure. This labeling makes it an invaluable tool for a range of biomedical research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative mass spectrometry assays.
The primary biological activity of 8-aminoguanosine stems from its potent and selective inhibition of purine nucleoside phosphorylase (PNPase). This enzyme plays a crucial role in the purine salvage pathway, catalyzing the phosphorolytic cleavage of purine ribonucleosides and deoxyribonucleosides. By inhibiting PNPase, 8-aminoguanosine modulates the levels of various purine metabolites, leading to a cascade of downstream physiological effects.
Chemical Structure and Properties
The chemical and physical properties of 8-Aminoguanosine-13C2,15N are summarized in the table below.
| Property | Value | Reference |
| Synonyms | 2,8-Diaminoinosine-13C2,15N | [1][2] |
| Molecular Formula | C8¹³C2H14N5¹⁵NO5 | [1][2] |
| Molecular Weight | 301.23 g/mol | [1][2] |
| Appearance | White to brown powder | [3] |
| Solubility | DMSO: 1 mg/mL (warmed) | [3] |
| Storage Temperature | 2-8°C | [3] |
| Unlabeled CAS Number | 3868-32-4 | [1] |
Biological Activity and Signaling Pathways
The biological effects of 8-aminoguanosine are primarily mediated through its active metabolite, 8-aminoguanine (B17156).[4][5] 8-Aminoguanosine is converted to 8-aminoguanine by PNPase.[4] 8-aminoguanine is a more potent inhibitor of PNPase.[6] Inhibition of PNPase leads to an accumulation of its substrates, most notably inosine (B1671953) and guanosine, and a decrease in its products, hypoxanthine (B114508) and xanthine (B1682287).[6]
The increased levels of inosine are central to the diuretic, natriuretic, and glucosuric effects of 8-aminoguanine.[6][7] Inosine activates adenosine (B11128) A2B receptors, which in turn stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels.[7][8] This signaling cascade in the renal vasculature leads to increased medullary blood flow, ultimately enhancing renal excretory function.[7]
The biosynthesis of endogenous 8-aminoguanine is thought to arise from 8-nitroguanosine, a product of nitrosative stress.[4][9] Two pathways have been proposed for this conversion, as depicted in the signaling pathway diagram below.[4][9]
Figure 1: Biosynthesis and signaling pathway of 8-aminoguanine.
Experimental Protocols
Synthesis of 8-Aminoguanosine-13C2,15N
A potential strategy could adapt protocols for the synthesis of 15N- and 13C-labeled guanosine.[10] This would involve the construction of the purine ring system using building blocks containing the desired isotopes. For instance, a labeled guanine (B1146940) precursor could be synthesized and then glycosylated with a protected ribose moiety to form the nucleoside. Subsequent chemical modifications at the 8-position would be required to introduce the amino group.
Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay
Objective: To determine the inhibitory activity of 8-aminoguanosine on PNPase.
Materials:
-
Recombinant human PNPase
-
Inosine (substrate)
-
Phosphate (B84403) buffer
-
8-Aminoguanosine (or its labeled counterpart) as the inhibitor
-
Xanthine oxidase
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, inosine, and xanthine oxidase.
-
Add varying concentrations of 8-aminoguanosine to the reaction mixture.
-
Initiate the reaction by adding PNPase.
-
The reaction proceeds as follows: Inosine is converted to hypoxanthine by PNPase. Hypoxanthine is then oxidized to uric acid by xanthine oxidase.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 293 nm over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the inhibitor concentrations.
Measurement of Diuretic and Natriuretic Effects in an Animal Model
Objective: To assess the in vivo diuretic and natriuretic effects of 8-aminoguanosine.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Anesthetize the rats and cannulate the femoral artery (for blood pressure monitoring), femoral vein (for drug administration), and bladder (for urine collection).
-
After a stabilization period, collect a baseline urine sample.
-
Administer 8-aminoguanosine intravenously at a specific dose.
-
Collect urine at timed intervals post-administration.
-
Measure the volume of each urine sample to determine the urine flow rate.
-
Analyze the urine samples for sodium concentration using a flame photometer or ion-selective electrode.
-
Calculate the total sodium excretion for each collection period.
-
Compare the urine flow rate and sodium excretion before and after drug administration to determine the diuretic and natriuretic effects.
The following diagram illustrates a general workflow for evaluating the in vivo effects of 8-aminoguanosine.
Figure 2: General experimental workflow for in vivo evaluation.
Applications in Research
The unique properties of 8-Aminoguanosine-13C2,15N make it a valuable tool in several areas of research:
-
Pharmacokinetic Studies: The isotopic label allows for the precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of 8-aminoguanosine and its metabolites without the need for radioactive labeling.
-
Metabolic Flux Analysis: It can be used to trace the metabolic fate of the purine ring in various biological systems.
-
Internal Standard for Mass Spectrometry: Due to its identical chemical properties to the unlabeled compound but different mass, it serves as an ideal internal standard for accurate quantification of 8-aminoguanosine in complex biological matrices.
-
Mechanism of Action Studies: The labeled compound can be used to investigate the detailed molecular interactions with its target enzyme, PNPase.
Conclusion
8-Aminoguanosine-13C2,15N is a powerful research tool for investigating purine metabolism and the physiological roles of PNPase. Its well-defined chemical properties and potent biological activity, primarily mediated through its conversion to 8-aminoguanine, make it a subject of interest for drug development, particularly in the context of diuretic and natriuretic therapies. The experimental protocols and pathways outlined in this guide provide a solid foundation for researchers and scientists working with this important molecule.
References
- 1. isotope.com [isotope.com]
- 2. Stable Isotope Labeled Nucleotides | Leading Provider of Isotope Labeled Solutions [silantes.com]
- 3. Inhibition of purine nucleoside phosphorylase by 8-aminoguanosine: selective toxicity for T lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 8-Aminoguanosine Exerts Diuretic, Natriuretic, and Glucosuric Activity via Conversion to 8-Aminoguanine, Yet Has Direct Antikaliuretic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ophed.com [ophed.com]
- 7. eurisotop.com [eurisotop.com]
- 8. ahajournals.org [ahajournals.org]
- 9. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
